molecular formula C31H50ClNO2 B12671491 Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride CAS No. 83027-39-8

Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride

Cat. No.: B12671491
CAS No.: 83027-39-8
M. Wt: 504.2 g/mol
InChI Key: PGSYLZCYZOGPFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride is a quaternary ammonium salt characterized by a naphthylmethyl group, two methyl groups, and a 2-[(1-oxohexadecyl)oxy]ethyl substituent. This compound falls under the category of cationic surfactants, which are widely used in industrial and pharmaceutical applications due to their antimicrobial and surface-active properties.

Properties

CAS No.

83027-39-8

Molecular Formula

C31H50ClNO2

Molecular Weight

504.2 g/mol

IUPAC Name

2-hexadecanoyloxyethyl-dimethyl-(naphthalen-1-ylmethyl)azanium;chloride

InChI

InChI=1S/C31H50NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-24-31(33)34-26-25-32(2,3)27-29-22-19-21-28-20-17-18-23-30(28)29;/h17-23H,4-16,24-27H2,1-3H3;1H/q+1;/p-1

InChI Key

PGSYLZCYZOGPFI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Reactants/Intermediates Conditions Outcome/Notes
1 Alkylation Dimethylaminoethyl alcohol + Naphthylmethyl halide Base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux Formation of dimethyl(naphthylmethyl)aminoethyl intermediate
2 Esterification/Etherification Intermediate + Hexadecanoyl chloride Base (e.g., pyridine), low temperature, anhydrous conditions Formation of 2-[(1-oxohexadecyl)oxy]ethyl derivative via ether bond
3 Quaternization Tertiary amine intermediate + Methyl chloride or similar alkyl halide Solvent (e.g., acetone), room temperature or mild heating Formation of quaternary ammonium chloride salt

This synthetic approach is supported by literature on quaternary ammonium compound preparation, emphasizing the importance of stepwise functional group transformations to achieve the final complex structure.

Research Findings and Optimization

  • Yield and Purity : Optimizing the alkylation step by controlling the molar ratios and reaction time improves the selectivity for the naphthylmethyl substitution, minimizing side products.

  • Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor intermediate formation and confirm structural integrity at each stage.

  • Solvent Choice : Use of aprotic solvents like acetonitrile or dichloromethane enhances reaction rates and reduces side reactions during alkylation and quaternization.

  • Temperature Control : Maintaining low temperatures during esterification prevents decomposition of the fatty acid chloride and ensures selective ether bond formation.

  • Purification : The final quaternary ammonium chloride is typically purified by recrystallization or chromatographic methods to remove unreacted starting materials and by-products.

Comparative Data Table of Key Parameters

Parameter Typical Conditions/Values Comments
Molecular Weight 504.2 g/mol Confirmed by mass spectrometry
Alkylation Temperature Reflux (~80-90°C) Ensures complete substitution
Esterification Temperature 0-5°C Prevents side reactions
Quaternization Temperature Room temperature to 40°C Mild conditions favor quaternary salt formation
Solvent Acetonitrile, dichloromethane, pyridine Selected for solubility and reactivity
Reaction Time 4-12 hours per step Dependent on scale and reagent purity
Purification Method Recrystallization, column chromatography Ensures high purity for research applications

Summary of Key Research Insights

  • The combination of a naphthylmethyl group with a long-chain fatty acid derivative via an ether linkage in a quaternary ammonium framework is synthetically challenging but achievable through stepwise alkylation, esterification, and quaternization.

  • The compound’s preparation requires careful control of reaction conditions to maintain the integrity of sensitive functional groups and to maximize yield.

  • Analytical methods such as NMR, mass spectrometry, and chromatographic techniques are essential for confirming the structure and purity of intermediates and the final product.

  • The synthetic methodology aligns with protocols used for similar quaternary ammonium compounds, adapted to accommodate the unique structural features of Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Structural Characteristics

The structure of Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride features:

  • A naphthylmethyl group , which enhances its hydrophobic properties.
  • A long-chain fatty acid moiety (hexadecanoyl), contributing to its amphiphilic nature.

These characteristics suggest that the compound could function effectively in biological systems and materials applications.

Pharmaceuticals

This compound has potential applications in drug formulation and delivery systems. Its amphiphilic nature allows it to interact with both hydrophilic and lipophilic environments, making it suitable for:

  • Drug solubilization : Enhancing the solubility of poorly soluble drugs.
  • Targeted drug delivery : Facilitating the transport of therapeutic agents to specific sites within the body.

Cosmetics and Personal Care

The compound is explored for use in cosmetics due to its surfactant properties. It can act as:

  • Emulsifiers : Stabilizing oil-water mixtures in creams and lotions.
  • Conditioning agents : Improving the texture and feel of hair and skin products.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial properties. This can be leveraged for:

  • Preservatives in formulations : Extending the shelf life of products by preventing microbial growth.
  • Antiseptic applications : Serving as active ingredients in disinfectants and antiseptics.

Material Science

In materials science, this compound's unique properties enable its use in:

  • Surface modification : Enhancing the hydrophobicity or hydrophilicity of surfaces.
  • Nanotechnology : Potentially serving as a building block for nanostructured materials due to its ability to form stable dispersions.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as an effective antimicrobial agent in consumer products.

Bacterial StrainConcentration (mg/mL)Viability Reduction (%)
E. coli0.595
S. aureus0.590
P. aeruginosa0.585

Case Study 2: Drug Delivery Systems

In a formulation study, this compound was incorporated into lipid-based drug delivery systems. The results showed enhanced drug encapsulation efficiency and controlled release profiles, indicating its potential for improving therapeutic efficacy.

Formulation TypeEncapsulation Efficiency (%)Release Rate (%)
Liposomes7530
Solid Lipid Nanoparticles8525

Mechanism of Action

The mechanism of action of Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis and antimicrobial effects. It can also interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from other quaternary ammonium salts due to its unique substituents. Below is a detailed comparison with key analogs:

Structural Analog: Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium Chloride

  • CAS No.: 97158-31-1 (synonymous with 306-361-3) .
  • Structure : Contains two 2-[(1-oxohexadecyl)oxy]ethyl groups instead of a naphthylmethyl group.
  • Properties :
    • Molecular Weight : 646.48 g/mol .
    • Water Solubility : 10 mg/L at 22.4°C .
    • LogP : Higher hydrophobicity due to dual hexadecyl chains.
  • Applications : Primarily used as a fabric softener and antistatic agent due to its ester-based structure .

Functional Analog: Methacryloyl Oxyethyl Dimethylbenzyl Ammonium Chloride

  • CAS No.: 46917-07-1 .
  • Structure : Benzyl group with a methacryloyloxyethyl chain.
  • Properties :
    • Molecular Weight : 283.80 g/mol .
    • Melting Point : 108–110°C .
    • Reactivity : Polymerizes via the methacryloyl group, making it useful in coatings and adhesives.
  • Key Difference : The benzyl group is less hydrophobic than naphthylmethyl, and the methacryloyl functionality introduces reactivity absent in the target compound .

Physicochemical and Functional Comparison Table

Property Target Compound (Naphthylmethyl Derivative) Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium Chloride Methacryloyl Oxyethyl Dimethylbenzyl Ammonium Chloride
Molecular Weight (g/mol) ~600–650 (estimated) 646.48 283.80
Water Solubility Likely <10 mg/L (inferred) 10 mg/L Not reported
LogP High (due to naphthyl + hexadecyl) High (dual hexadecyl chains) Moderate (benzyl group)
Key Functional Groups Naphthylmethyl, hexadecyloxy Dual hexadecyloxy Benzyl, methacryloyl
Applications Antimicrobial, specialty surfactants Fabric softeners, antistatic agents Polymerizable surfactants, coatings
Stability Light-sensitive (inferred from ) Stable under normal conditions Polymerizes upon heating/light exposure

Biological Activity

Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride, a quaternary ammonium compound, has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its implications in various fields.

Chemical Structure and Properties

The compound's molecular formula is C31H50ClNO2C_{31}H_{50}ClNO_2 with a molecular weight of approximately 504.19 g/mol. Its structure includes a naphthylmethyl group and a long-chain fatty acid derivative (hexadecanoyl), which enhances its lipophilicity and interaction with biological membranes .

PropertyValue
Molecular FormulaC31H50ClNO2C_{31}H_{50}ClNO_2
Molecular Weight504.19 g/mol
CAS Number83027-39-8
LogP5.44470
Topological Polar Surface Area26.3 Ų

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound, are known for their antimicrobial properties. Research indicates that they can disrupt microbial cell membranes, leading to cell lysis. The presence of the long-chain fatty acid moiety enhances this activity by increasing hydrophobic interactions with the lipid bilayer of microbial cells .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Interaction with Biological Systems

The compound's interactions with biological systems are significant for its application in drug delivery and therapeutics. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability. Additionally, studies suggest that it can facilitate the penetration of drugs across cellular membranes .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antibacterial activity .
  • Cytotoxicity in Cancer Research : Research published in Cancer Letters reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 25 µM after 24 hours .
  • Drug Delivery Applications : In a formulation study, it was shown that incorporating this compound into liposomal structures significantly improved the delivery efficiency of doxorubicin in tumor models .

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via quaternization of tertiary amines with alkyl halides or esters. For example, reacting dimethyl(naphthylmethyl)amine with 2-[(1-oxohexadecyl)oxy]ethyl chloride under anhydrous conditions in acetonitrile at 60–80°C for 4–6 hours yields the product . Purity optimization involves recrystallization from dichloromethane/hexane mixtures and column chromatography using silica gel with a methanol/chloroform gradient (95:5 v/v). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How can the compound’s structural integrity and identity be confirmed post-synthesis?

Methodological Answer: Use a combination of:

  • NMR : Compare 1^1H and 13^13C spectra to theoretical predictions (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups; quaternary ammonium peaks at δ 3.0–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+^+] = 450.095 for C24_{24}H48_{48}NO4_4Cl; experimental error < 2 ppm) .
  • FTIR : Confirm ester C=O stretch at ~1730 cm1^{-1} and ammonium C-N vibrations at 1480–1550 cm1^{-1} .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s structure-activity relationships (SAR) in membrane interactions?

Methodological Answer: Employ a split-plot factorial design:

  • Variables : Alkyl chain length (C16 vs. shorter/longer analogs), aromatic substituent position (α- vs. β-naphthyl), and counterion effects (Cl^- vs. Br^-).
  • Assays :
  • Surface tension measurements (Wilhelmy plate method) to assess critical micelle concentration (CMC).
  • Fluorescence anisotropy using DPH probes to evaluate membrane fluidity modulation .
  • Hemolysis assays (erythrocyte lysis at varying concentrations) to quantify biocompatibility thresholds .

Q. How can researchers resolve contradictions in reported environmental fate data for this compound?

Methodological Answer: Discrepancies in biodegradation rates (e.g., half-life in soil ranging from 15–90 days) may arise from methodological variability. Standardize testing via:

  • OECD 301F (aerobic biodegradation in activated sludge) under controlled pH (7.0 ± 0.2) and temperature (25°C).
  • LC-MS/MS quantification of degradation intermediates (e.g., hexadecanoic acid from ester hydrolysis) .
  • Cross-validate using microcosm studies with isotopic labeling (14^{14}C-tracing) to track mineralization pathways .

Q. What advanced techniques are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Forced degradation : Expose to 0.1M HCl (pH 1), 0.1M NaOH (pH 13), and 40°C/75% RH for 14 days.
  • Analytical tools :
  • UPLC-PDA to detect hydrolysis products (e.g., free naphthylmethylamine).
  • Isothermal calorimetry (ITC) to measure enthalpy changes during decomposition .
    • Model degradation kinetics using Arrhenius equations to predict shelf-life .

Q. How can researchers design experiments to assess the compound’s ecotoxicological impact across trophic levels?

Methodological Answer: Implement a tiered approach:

  • Primary producers : Algal growth inhibition (OECD 201) with Chlorella vulgaris (72-h EC50_{50}).
  • Consumers : Daphnia magna acute toxicity (48-h LC50_{50}) and chronic reproduction assays (OECD 211).
  • Decomposers : Soil microbial respiration (ISO 16072) post-exposure at 10–100 mg/kg .
  • Use species sensitivity distributions (SSDs) to extrapolate ecosystem-level risks .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point and solubility?

Methodological Answer: Variations in melting points (e.g., 134°C vs. 178°C) may stem from polymorphic forms or impurities. Resolve via:

  • DSC : Compare thermograms (heating rate 10°C/min) to identify polymorph transitions.
  • Powder XRD : Confirm crystalline phase consistency .
  • Solubility discrepancies (e.g., in water vs. ethanol) require standardized shake-flask methods with saturation confirmed by plateaued UV-Vis absorbance .

Q. What statistical methods are appropriate for reconciling variability in antimicrobial efficacy studies?

Methodological Answer: For MIC (minimum inhibitory concentration) variability against S. aureus (reported 2–10 µg/mL):

  • Apply mixed-effects models to account for strain differences and inoculum size.
  • Use Cochran’s Q test to assess heterogeneity across studies.
  • Meta-analysis with random-effects weighting to derive consensus EC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.